molecular formula C11H22N2O2 B3089805 tert-Butyl (piperidin-1-ylmethyl)carbamate CAS No. 1199215-69-4

tert-Butyl (piperidin-1-ylmethyl)carbamate

Cat. No. B3089805
CAS RN: 1199215-69-4
M. Wt: 214.3 g/mol
InChI Key: WPXPHCXLMWXYDX-UHFFFAOYSA-N
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Description

“tert-Butyl (piperidin-1-ylmethyl)carbamate” is a chemical compound with the molecular formula C11H22N2O2 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (piperidin-1-ylmethyl)carbamate” is represented by the formula C11H22N2O2 . For a more detailed structural analysis, you may need to refer to specialized databases or software.


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (piperidin-1-ylmethyl)carbamate” include a molecular weight of 214.31 . It is advised to be stored in a dark place .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of tert-Butyl (piperidin-1-ylmethyl)carbamate, focusing on six unique fields:

Pharmaceutical Research

tert-Butyl (piperidin-1-ylmethyl)carbamate: is widely used in pharmaceutical research as a building block for the synthesis of various bioactive molecules. Its structural properties make it a valuable intermediate in the development of drugs targeting neurological disorders, such as Alzheimer’s disease and schizophrenia .

Proteomics

In proteomics, this compound is utilized for the modification and stabilization of peptides and proteins. It helps in the synthesis of peptide-based inhibitors and probes, which are essential for studying protein functions and interactions .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It is employed in the preparation of complex organic molecules, including heterocycles and natural product analogs. Its stability and reactivity make it a preferred choice for various synthetic pathways .

Chemical Biology

In chemical biology, tert-Butyl (piperidin-1-ylmethyl)carbamate is used to design and synthesize small molecules that can modulate biological processes. These molecules are crucial for studying cellular mechanisms and developing new therapeutic strategies .

Medicinal Chemistry

Medicinal chemists use this compound to create novel drug candidates. Its ability to form stable carbamate linkages is particularly useful in the design of prodrugs and enzyme inhibitors, enhancing the pharmacokinetic properties of therapeutic agents .

Material Science

In material science, tert-Butyl (piperidin-1-ylmethyl)carbamate is applied in the development of advanced materials, such as polymers and coatings. Its incorporation into polymer matrices can improve the mechanical and thermal properties of the resulting materials .

These applications highlight the versatility and importance of tert-Butyl (piperidin-1-ylmethyl)carbamate in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!

Santa Cruz Biotechnology TCI America Sigma-Aldrich VWR

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyl carbamate, suggests using personal protective equipment as required, ensuring adequate ventilation, and avoiding dust formation . It should not be released into the environment .

Future Directions

The future directions for the use of “tert-Butyl (piperidin-1-ylmethyl)carbamate” are not specified in the available resources. Its use would likely depend on the results of ongoing research and development efforts in the field of proteomics .

properties

IUPAC Name

tert-butyl N-(piperidin-1-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)12-9-13-7-5-4-6-8-13/h4-9H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXPHCXLMWXYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501229204
Record name 1,1-Dimethylethyl N-(1-piperidinylmethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (piperidin-1-ylmethyl)carbamate

CAS RN

1199215-69-4
Record name 1,1-Dimethylethyl N-(1-piperidinylmethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199215-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(1-piperidinylmethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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